

# Application of butyl nonanoate in flavor and fragrance research.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Butyl nonanoate*

Cat. No.: *B1595214*

[Get Quote](#)

## Application of Butyl Nonanoate in Flavor and Fragrance Research

Application Note & Protocol

### Introduction

**Butyl nonanoate** (also known as butyl pelargonate) is an ester recognized for its characteristic fruity and floral aroma, with nuances of orange, apricot, and rose.[1][2] This profile makes it a valuable ingredient in the flavor and fragrance industry. Chemically, it is the ester formed from the condensation of nonanoic acid and butanol. Its application spans a wide range of consumer products, including dairy products, confectionery, baked goods, and various beverages, as well as in fine fragrances and personal care items.[1][2] This document provides detailed application notes, experimental protocols for its synthesis and sensory evaluation, and an overview of the olfactory signaling pathway involved in its perception.

### Physicochemical Properties of Butyl Nonanoate

A comprehensive understanding of the physicochemical properties of **butyl nonanoate** is essential for its effective application in flavor and fragrance formulations.

Property	Value	Source
Molecular Formula	C13H26O2	[3][4][5]
Molecular Weight	214.34 g/mol	[3][4][5]
CAS Number	50623-57-9	[3][5][6]
Appearance	Colorless clear liquid (est.)	[2]
Odor	Floral, orange, apricot, rose	[1][2]
Boiling Point	258.6 °C to 270.00 °C at 760 mmHg	[1][2][3]
Melting Point	-38 °C	[2][7]
Density	0.849 to 0.869 g/cm <sup>3</sup> at 25 °C	[1][2][3][7]
Flash Point	109.44 °C to 109.6 °C	[1][2][3]
Vapor Pressure	0.0214 mmHg at 25 °C	[2]
Refractive Index	1.423 to 1.432 at 20 °C	[2][3]
Solubility	Soluble in alcohol; Insoluble in water (1.130 mg/L at 25 °C est.)	[2]
logP (o/w)	4.08030 to 5.371 (est.)	[2][3]

## Applications in Flavor and Fragrance

**Butyl nonanoate** is utilized as a flavor and fragrance agent in a variety of products.[2] Its pleasant aroma contributes to the sensory profile of many consumer goods.

Recommended Usage Levels in Fragrance Concentrates:

Recommendation	Value	Source
Up to	6.0000 %	[2][8]

Average and Maximum Usage Levels in Food Categories (mg/kg):

Food Category	Average Usage (mg/kg)	Maximum Usage (mg/kg)	Source
Dairy products	7.0	35.0	<a href="#">[2]</a> <a href="#">[8]</a>
Fats and oils	5.0	25.0	<a href="#">[2]</a> <a href="#">[8]</a>
Edible ices	10.0	50.0	<a href="#">[2]</a> <a href="#">[8]</a>
Processed fruit	7.0	35.0	<a href="#">[2]</a> <a href="#">[8]</a>
Confectionery	10.0	50.0	<a href="#">[2]</a> <a href="#">[8]</a>
Bakery wares	10.0	50.0	<a href="#">[2]</a> <a href="#">[8]</a>
Meat and meat products	2.0	10.0	<a href="#">[2]</a> <a href="#">[8]</a>
Fish and fish products	2.0	10.0	<a href="#">[2]</a> <a href="#">[8]</a>
Salts, spices, soups, sauces, etc.	5.0	25.0	<a href="#">[2]</a> <a href="#">[8]</a>
Foodstuffs for particular nutritional uses	10.0	50.0	<a href="#">[2]</a> <a href="#">[8]</a>

## Experimental Protocols

### Protocol 1: Synthesis of Butyl Nonanoate via Fischer Esterification

This protocol describes the synthesis of **butyl nonanoate** from nonanoic acid and n-butanol using an acid catalyst, a classic example of Fischer esterification.[\[9\]](#)[\[10\]](#)

Materials:

- Nonanoic acid
- n-Butanol

- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ) or other acid catalyst
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous sodium chloride)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )
- Diethyl ether or other suitable extraction solvent
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Distillation apparatus

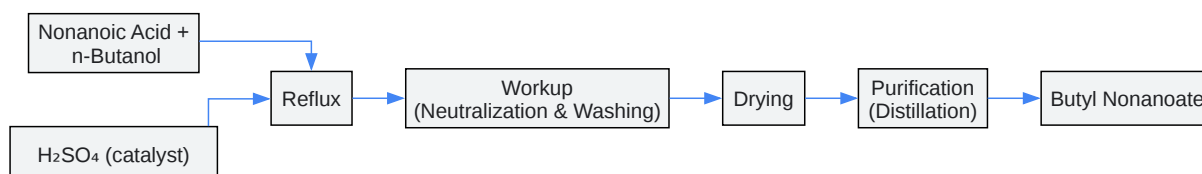
#### Procedure:

- **Reaction Setup:** In a round-bottom flask, combine one molar equivalent of nonanoic acid with a 2-3 molar excess of n-butanol. The excess alcohol helps to shift the equilibrium towards the formation of the ester.
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants) to the mixture while stirring.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup - Neutralization:** After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Add an equal volume of water and shake. Separate the aqueous layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize

the acidic catalyst and any unreacted nonanoic acid. Be cautious as CO<sub>2</sub> gas will be evolved. Vent the separatory funnel frequently.

- **Workup - Washing:** Wash the organic layer with brine to remove any remaining water-soluble impurities.
- **Drying:** Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
- **Solvent Removal and Purification:** Filter to remove the drying agent. The excess n-butanol and the ester product can be separated by fractional distillation. The lower-boiling n-butanol will distill first, followed by the higher-boiling **butyl nonanoate**.

Logical Workflow for Fischer Esterification:



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **butyl nonanoate**.

## Protocol 2: Sensory Evaluation of Butyl Nonanoate

This protocol outlines a method for the sensory evaluation of **butyl nonanoate** using a trained panel and Gas Chromatography-Olfactometry (GC-O).

### Part A: Descriptive Sensory Panel

Materials:

- Purified **butyl nonanoate** sample
- Odorless solvent (e.g., diethyl phthalate or ethanol)

- Smelling strips
- Individual, well-ventilated sensory booths

Procedure:

- Panel Selection and Training: Select a panel of 8-12 individuals trained in sensory analysis of flavor and fragrance compounds.[\[11\]](#)
- Sample Preparation: Prepare a dilution of **butyl nonanoate** (e.g., 1% in the chosen solvent) to avoid olfactory fatigue.[\[11\]](#)
- Evaluation:
  - Apply 1 mL of the diluted sample to a standard smelling strip.[\[11\]](#)
  - Present the smelling strips to the panelists in a randomized order.
  - Instruct panelists to sniff the strip and describe the odor characteristics at different time intervals (e.g., immediately, after 5 minutes, and after 30 minutes) to evaluate the top, middle, and base notes.[\[11\]](#)
  - Panelists should rate the intensity of agreed-upon descriptors (e.g., fruity, floral, waxy) on a numerical scale.

Part B: Gas Chromatography-Olfactometry (GC-O)

Materials:

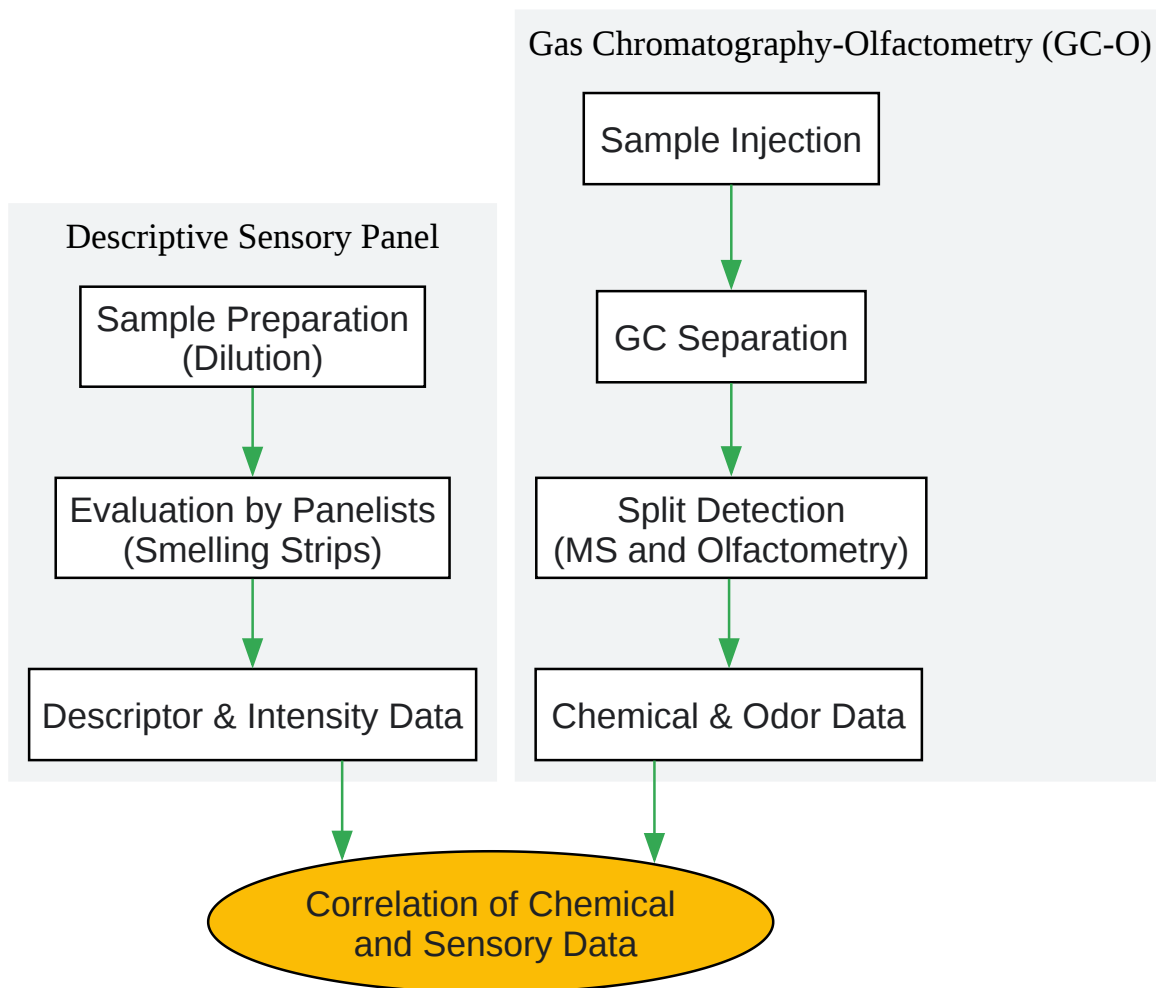
- Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port (GC-O).
- Diluted sample of **butyl nonanoate**.

Procedure:

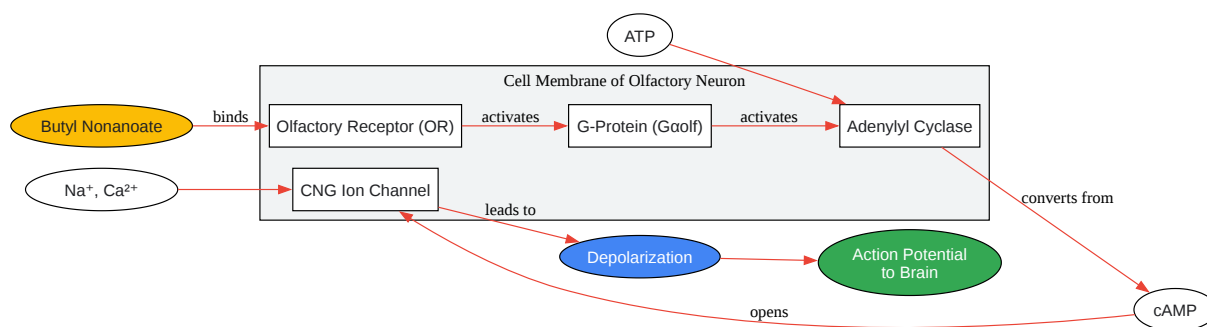
- Injection: Inject the diluted sample into the GC.

- Separation: The volatile compounds are separated based on their boiling points and polarity in the GC column.
- Detection: The effluent from the column is split between the mass spectrometer for chemical identification and the olfactometry port for sensory detection.
- Olfactory Analysis: A trained assessor sniffs the effluent at the olfactometry port and records the retention time and a description of the odor of each eluting compound.<sup>[11]</sup> The intensity of the odor can also be rated. This allows for the correlation of specific chemical compounds with their perceived aroma.

Experimental Workflow for Sensory Evaluation:







[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. community.wvu.edu [community.wvu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. mdpi.com [mdpi.com]
- 5. Food Flavor Chemistry and Sensory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. scbt.com [scbt.com]
- 8. butyl nonanoate, 50623-57-9 [thegoodscentcompany.com]

- 9. scribd.com [scribd.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Application of butyl nonanoate in flavor and fragrance research.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1595214#application-of-butyl-nonanoate-in-flavor-and-fragrance-research]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)